molecular formula C14H11ClN2O3 B11995548 2-chloro-N-(2-methylphenyl)-5-nitrobenzamide

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide

Cat. No.: B11995548
M. Wt: 290.70 g/mol
InChI Key: HEIDKHOGSPPENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide is an organic compound with the molecular formula C14H11ClN2O3 It is a derivative of benzamide, characterized by the presence of a chloro group, a methylphenyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methylphenyl)-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Acylation: The nitrated product is then subjected to acylation with 2-methylphenylamine in the presence of a suitable catalyst, such as aluminum chloride, to form the final product.

The reaction conditions for these steps usually involve controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperatures.

Major Products Formed

    Reduction: 2-chloro-N-(2-methylphenyl)-5-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-chloro-N-(2-carboxyphenyl)-5-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the 4-position.

    2-chloro-N-(2-methylphenyl)-3-nitrobenzamide: Nitro group at the 3-position.

    2-chloro-N-(2-methylphenyl)-5-aminobenzamide: Amino group instead of the nitro group.

Uniqueness

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-chloro-N-(2-methylphenyl)-5-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-13(9)16-14(18)11-8-10(17(19)20)6-7-12(11)15/h2-8H,1H3,(H,16,18)

InChI Key

HEIDKHOGSPPENT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.